Product packaging for H-Leu-nhnh-Z tfa(Cat. No.:CAS No. 19635-96-2)

H-Leu-nhnh-Z tfa

Cat. No.: B613047
CAS No.: 19635-96-2
M. Wt: 393.36
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Background of Peptide Derivatives in Chemical Biology

Peptides, short chains of amino acids, are fundamental to countless biological processes, acting as hormones, neurotransmitters, and signaling molecules. Their inherent biological activity makes them attractive starting points for drug development. However, natural peptides often suffer from poor stability, rapid degradation by enzymes, and low bioavailability, limiting their therapeutic potential. nih.gov To overcome these limitations, chemists synthesize peptide derivatives or "peptidomimetics." These are molecules that mimic the structure and function of natural peptides but are modified to enhance their drug-like properties. nih.govresearchgate.net

Modifications can include altering the peptide backbone, substituting natural amino acids with synthetic ones, or introducing non-peptide chemical bonds. mdpi.com One such modification is the replacement of the amide bond with a hydrazide linkage (-CO-NH-NH-), creating what are known as azapeptides or peptide hydrazides. nih.govoup.com These alterations can profoundly impact the molecule's conformation, stability, and interaction with biological targets. nih.gov

Rationale for Research on H-Leu-NHNH-Z TFA and Related Structures

The specific structure of this compound reveals a deliberate design for applications in chemical synthesis. chemicalbook.com Let's break down its components:

H-Leu (Leucine): Leucine (B10760876) is a common, naturally occurring amino acid. Its inclusion provides a specific side chain that can be important for binding to a biological target. ekb.egscinito.ai

-NHNH- (Hydrazide): The hydrazide moiety is a key feature. It replaces the typical peptide bond. This substitution can confer resistance to enzymatic degradation and alter the molecule's three-dimensional shape. nih.govmdpi.com Hydrazides are also versatile chemical handles; they can act as nucleophiles or be converted into other reactive groups, like thioesters, which are crucial for chemically ligating (joining) peptide fragments together to build larger proteins. oup.com

-Z (Benzyloxycarbonyl): The Z-group, also known as Cbz, is a protecting group for the amine at the N-terminus of the leucine residue. total-synthesis.combachem.comwikipedia.org In peptide synthesis, it is essential to temporarily block reactive groups to prevent unwanted side reactions during the step-by-step assembly of a peptide chain. biosynth.com The Z-group is a classic protecting group, known for its stability under various conditions and its specific removal methods. total-synthesis.combachem.com

TFA (Trifluoroacetate): Peptides are often produced and purified using trifluoroacetic acid (TFA). ambiopharm.comwpmucdn.com Consequently, the final product is often a TFA salt, where the trifluoroacetate (B77799) ion acts as a counter-ion to any positively charged groups on the peptide, such as the free N-terminal amine. ambiopharm.comgenscript.com While common in research-grade peptides, TFA is sometimes exchanged for other salts like acetate (B1210297) or hydrochloride for biological applications, as high concentrations of TFA can be toxic to cells. wpmucdn.comsb-peptide.comlifetein.com

The rationale for creating a compound like this compound is primarily to provide a ready-to-use building block for the solid-phase or solution-phase synthesis of more complex peptidomimetics. chemicalbook.comacs.org Researchers can incorporate this dipeptide hydrazide into a growing peptide chain to study the effects of the hydrazide linkage or to use it as an intermediate for further chemical modifications. oup.com

Overview of Key Research Areas and Significance

The study and application of peptide hydrazides and related peptidomimetics are significant in several areas of chemical biology and medicinal chemistry:

Enzyme Inhibition: Hydrazide-containing compounds have been investigated as inhibitors of various enzymes. biorxiv.orgacs.org For example, they have shown promise as selective inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy and for treating neurodegenerative diseases. acs.orgchemrxiv.orgacs.orgnih.gov The hydrazide group can act as a zinc-binding group (ZBG), crucial for inhibiting these metalloenzymes. acs.orgacs.org

Drug Discovery and Development: By replacing amide bonds with hydrazide linkages, scientists can create drug candidates with improved stability against proteolytic degradation. researchgate.net This strategy has been applied to develop anti-HIV agents by designing selective gelatinase inhibitors. nih.gov Research has also focused on creating hydrazide-based compounds to overcome chemoresistance in cancer cells. acs.orgnih.gov

Protein Synthesis and Engineering: Peptide hydrazides are valuable intermediates in the chemical synthesis of large proteins. oup.comresearchgate.net They can be converted in situ to peptide thioesters, which then undergo a process called native chemical ligation (NCL) to join different peptide segments. This allows for the construction of proteins that are difficult to produce using standard biological methods. oup.comresearchgate.net

Materials Science: Leucine-based hydrazide derivatives have been explored as low-molecular-weight organogelators, molecules that can self-assemble to form gels in organic solvents. ekb.egscinito.aiekb.eg These materials have potential applications in areas like environmental remediation and drug delivery. Additionally, polymers based on leucine and diacylhydrazines are being developed as novel materials that are stable during use but can be degraded on-demand. researchgate.netmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21N3O3 · C2HF3O2 B613047 H-Leu-nhnh-Z tfa CAS No. 19635-96-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[[(2S)-2-amino-4-methylpentanoyl]amino]carbamate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3.C2HF3O2/c1-10(2)8-12(15)13(18)16-17-14(19)20-9-11-6-4-3-5-7-11;3-2(4,5)1(6)7/h3-7,10,12H,8-9,15H2,1-2H3,(H,16,18)(H,17,19);(H,6,7)/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOXFVJOMSSDEY-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NNC(=O)OCC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NNC(=O)OCC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of H-Leu-NHNH-Z TFA

The synthesis of this compound can be achieved through both solid-phase and solution-phase strategies, each offering distinct advantages. The process involves the careful manipulation of protecting groups and the introduction of the hydrazide and benzyloxycarbonyl moieties.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS) provides an efficient method for the synthesis of peptides and their derivatives, including peptide hydrazides. bionauts.jposti.gov In this approach, the peptide chain is assembled on a solid support, or resin, which simplifies the purification process as excess reagents and byproducts can be washed away after each step. rsc.org

For the synthesis of peptide hydrazides, specialized resins such as hydrazide resins are employed. osti.goviris-biotech.de These resins allow for the direct assembly of the peptide chain, culminating in a C-terminal hydrazide upon cleavage. An alternative is the use of resins like the 2-chlorotrityl chloride resin, which is very sensitive to acid and allows for the cleavage of protected peptides under mild conditions. rapp-polymere.com The Fmoc/tBu strategy is a commonly used orthogonal protection scheme in SPPS. iris-biotech.de The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group and is removed by a base, typically piperidine, while tBu (tert-butyl) groups protect side chains and are cleaved with trifluoroacetic acid (TFA). iris-biotech.de

The synthesis can also be performed on a Rink Amide resin, and after the peptide sequence is assembled, cleavage from the resin with a cocktail, typically containing TFA, yields the crude peptide. rsc.orgbiotage.com

Table 1: Key Features of SPPS for Peptide Hydrazide Synthesis

FeatureDescriptionReferences
Support Solid resin (e.g., hydrazide resins, 2-chlorotrityl chloride resin, Rink Amide resin) osti.goviris-biotech.derapp-polymere.combiotage.com
Strategy Typically Fmoc/tBu orthogonal protection iris-biotech.de
Cleavage Acidic conditions (e.g., TFA cocktail) rsc.orgrapp-polymere.combiotage.com
Advantages Simplified purification, potential for automation rsc.org

Solution-Phase Synthetic Routes

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains a valuable technique, particularly for large-scale synthesis. rsc.orgwikipedia.org In this method, all reactants are dissolved in a suitable solvent. The synthesis of this compound in solution would involve the coupling of a protected leucine (B10760876) derivative with a protected hydrazine (B178648), followed by selective deprotection steps. wikipedia.orgpharmaceutical-networking.com

A common approach involves protecting the amino group of L-leucine with a Boc (tert-butyloxycarbonyl) group. The carboxyl group is then activated, often using a coupling agent like DCC (dicyclohexylcarbodiimide) or T3P® (propylphosphonic anhydride), and reacted with a protected hydrazine. masterorganicchemistry.commdpi.com The final step involves the removal of the Boc group with an acid, such as TFA, to yield the desired product. masterorganicchemistry.commasterorganicchemistry.com

The benzyloxycarbonyl (Z) group is typically introduced to protect the other nitrogen of the hydrazide moiety. wikipedia.org The synthesis of various peptide fragments in solution, which are then coupled together, is a common strategy. google.comgoogle.com

Role of Trifluoroacetic Acid (TFA) in Protecting Group Chemistry and Cleavage

Trifluoroacetic acid (TFA) is a strong acid that plays a crucial role in peptide synthesis, primarily in the removal of acid-labile protecting groups. masterorganicchemistry.comwiley-vch.de

Boc Group Removal: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, especially in Boc-based SPPS and solution-phase synthesis. wikipedia.orgmasterorganicchemistry.com TFA is the reagent of choice for the cleavage of the Boc group, a reaction that proceeds cleanly to release the free amine. wikipedia.orgmasterorganicchemistry.com For instance, the deprotection of Boc-L-Leu-NH2 with TFA is a key step in the synthesis of leucine-containing peptides. mdpi.com

Side-Chain Protecting Group Cleavage: In the final step of SPPS, a "cleavage cocktail" containing a high concentration of TFA (often 95%) is used to simultaneously cleave the peptide from the resin and remove most side-chain protecting groups, such as tBu and Trt. rsc.orgiris-biotech.dersc.org Scavengers like water and triisopropylsilane (B1312306) (TIS) are often included in the cocktail to prevent side reactions. rsc.orgrsc.org

Cleavage from Highly Acid-Sensitive Resins: For very acid-sensitive resins like the 2-chlorotrityl resin, a much lower concentration of TFA (e.g., 0.5-1%) can be used for cleavage, which allows for the release of protected peptide fragments. rapp-polymere.comacs.org

Tag Removal: In some strategies, a solubilizing tag is attached to the peptide to improve its handling. This tag can be designed to be cleavable by TFA. jst.go.jp

It is important to note that the Z group is generally stable to the conditions used for Boc removal but can be cleaved by stronger acids or under different conditions. researchgate.net

Introduction and Modification of Hydrazide Moieties

The hydrazide moiety (-NHNH2) is a versatile functional group in peptide chemistry. iris-biotech.de Peptide hydrazides are important intermediates for several reasons:

Precursors to Peptide Thioesters: They can be converted to peptide thioesters, which are essential for native chemical ligation (NCL), a powerful method for joining peptide fragments. iris-biotech.deiris-biotech.de

Coupling with Aldehydes and Ketones: The hydrazide can react with aldehydes and ketones to form hydrazones, enabling the attachment of various molecules, including drugs and labels. iris-biotech.de

Conversion to Other Functional Groups: Peptide hydrazides can be converted into azides, isocyanates, and carboxylic acids, providing access to a wide range of chemical modifications. iris-biotech.de

The introduction of the hydrazide moiety can be accomplished by reacting an activated carboxylic acid (like an ester or acid chloride) with hydrazine or a protected hydrazine derivative. bionauts.jp In SPPS, the use of hydrazide resins directly yields the peptide hydrazide after cleavage. osti.goviris-biotech.de Recently, methods for the late-stage introduction of solubilizing tags to peptide hydrazides have been developed to improve the solubility of poorly soluble peptides. bionauts.jpjst.go.jp

Incorporation of Benzyloxycarbonyl (Z) Protecting Groups

The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, was a landmark in peptide synthesis. wikipedia.orgwikipedia.orgpharmaceutical-networking.com It is a carbamate-type protecting group for amines. masterorganicchemistry.com

Introduction: The Z group is typically introduced by reacting an amine with benzyl (B1604629) chloroformate (also known as Z-Cl or Cbz-Cl) in the presence of a mild base. wikipedia.orgmasterorganicchemistry.com

Stability: The Z group is stable under the basic conditions used to remove Fmoc groups and the mild acidic conditions used for Boc removal, making it orthogonal to these common protecting groups. researchgate.netpeptide.com

Cleavage: The Z group is typically removed by catalytic hydrogenation (e.g., using H2 and a palladium catalyst) or by treatment with strong acids like HBr in acetic acid. wikipedia.orgresearchgate.net This allows for selective deprotection in the presence of other acid-labile groups.

In the context of this compound, the Z group protects one of the nitrogens of the hydrazide moiety, preventing unwanted side reactions during the synthesis of the peptide chain. pharmaceutical-networking.comontosight.ai

Synthesis of this compound Analogues and Derivatives

The synthetic methodologies described above can be adapted to produce a wide range of analogues and derivatives of this compound. By varying the amino acid, the protecting groups, or by further modifying the hydrazide moiety, new compounds with potentially interesting properties can be generated.

For example, different amino acids can be substituted for leucine to create a library of peptide hydrazide building blocks. psu.edu The Z group can be replaced with other protecting groups to alter the deprotection strategy. Furthermore, the free amine of the leucine residue can be coupled with other amino acids or peptide fragments to build larger, more complex molecules. google.com The hydrazide can also be derivatized to introduce functionalities for specific applications, such as fluorescent labels or drug molecules. iris-biotech.denih.gov The synthesis of dipeptide and tripeptide analogues often involves solution-phase coupling of protected amino acid units. nih.govacs.org

Modifications of the Leucine Residue

The leucine residue serves as a frequent target for modification to enhance the biological activity and stability of peptides. One common strategy involves the incorporation of non-natural stereoisomers, such as D-leucine, in place of the natural L-leucine. nih.govresearchgate.net This substitution can alter the peptide's secondary structure and its susceptibility to enzymatic degradation. nih.gov For instance, the addition of a D-leucine residue to a peptide sequence has been shown to significantly enhance antibacterial and anticancer activities compared to the parent peptide. nih.govresearchgate.net

Modifications are not limited to stereochemistry. The side chain of leucine can be a site for C-H oxidation, a transformation that introduces new functional groups and creates non-natural amino acids. nih.gov These alterations can fine-tune the hydrophobicity and conformational properties of the peptide. Research has demonstrated that even the position of the leucine residue is critical; for example, a conserved leucine at the N-terminus can be vital for optimizing biological activities. researchgate.net

Table 1: Impact of Leucine Modification on Peptide Activity

Modification Type Example Peptide Effect on Activity Reference
Addition of D-Leucine B1OS-D-L ~10-fold stronger antibacterial and anticancer activity compared to parent peptide. nih.gov
Addition of L-Leucine B1OS-L Sharply improved activity against Gram-positive bacteria. nih.gov
C-H Oxidation Not Specified Synthesis of non-natural amino acids from leucine. nih.gov

Variations in Hydrazide Linkages and Scaffolds

The hydrazide moiety (-NHNH-) is a versatile functional group in peptide chemistry, often used as a precursor for generating other functionalities. Aryl hydrazide linkers are particularly useful in solid-phase peptide synthesis (SPPS) because they are stable to both Boc- and Fmoc-based synthesis conditions but can be cleaved under mild oxidative conditions. researchgate.net This allows for the synthesis of C-terminally modified peptides, head-to-tail cyclic peptides, and lipidated peptides. researchgate.net

The reactivity of the hydrazide can be modulated. For example, in situ generated acyl diazenes, formed by the mild oxidation of hydrazide resins, can react with various nucleophiles to introduce diverse C-terminal modifications. researchgate.net Furthermore, the hydrazide linkage itself can influence the peptide's conformation. Studies have shown that the hydrazide bond can exist in E/Z isomeric forms, which expands the conformational space of the peptide. acs.org The most stable conformation is often the E anticlinal form, stabilized by hyperconjugation. acs.org N-alkylation of the hydrazide has also been shown to improve properties such as peak shape in HPLC analysis. rsc.org

Peptide hydrazides can be converted into other important C-terminal functionalities. They can be oxidized to form carboxylic acids or converted to peptide azides, which can then be transformed into amides via ammonolysis or the Staudinger reaction. explorationpub.com

Alterations of the Protecting Group and Counterion

The benzyloxycarbonyl (Z) group is a widely used Nα-protecting group in solution-phase peptide synthesis. wiley-vch.de Its stability and the ease of its removal are key advantages. However, the Z group can exhibit unexpected lability under mild basic conditions, a phenomenon explained by the anchimeric assistance of a vicinal amide group that stabilizes the tetrahedral intermediate formed during cleavage. researchgate.net This effect is more pronounced in tri- and tetrapeptides than in dipeptides. researchgate.net The Z group is generally stable during standard peptide synthesis but can be removed by methods like catalytic transfer hydrogenation. acs.org

The trifluoroacetic acid (TFA) counterion is commonly associated with peptides following cleavage from the resin and purification by reversed-phase HPLC. bachem.commdpi.com TFA is used in high concentrations (e.g., 95%) for the global deprotection of peptide chains synthesized using Boc or Fmoc strategies. researchgate.netgoogle.com While essential for purification, the presence of TFA as a counterion can influence the peptide's properties. In some synthetic strategies, TFA is used not just as a cleavage agent but as a solvent that can inhibit peptide aggregation and enhance solubility, facilitating subsequent ligation reactions. nih.gov

Table 2: Common Protecting Groups and Cleavage/Removal Conditions

Protecting Group/Counterion Abbreviation Common Application Removal/Cleavage Conditions Reference
Benzyloxycarbonyl Z or Cbz Nα-protection in solution-phase synthesis Catalytic transfer hydrogenation, mild basic conditions (lability) wiley-vch.deresearchgate.netacs.org
tert-Butoxycarbonyl Boc Temporary Nα-protection in SPPS 30-40% Trifluoroacetic acid (TFA) in dichloromethane umich.edu
9-Fluorenylmethoxycarbonyl Fmoc Temporary Nα-protection in SPPS Piperidine peptide.com
Trifluoroacetic acid TFA Peptide cleavage from resin, purification additive Used as a reagent, remains as a counterion bachem.comnih.gov

Design and Synthesis of Multi-component Peptide Hybrids

To create materials with novel properties, peptides like H-Leu-NHNH-Z can be incorporated into larger, multi-component hybrid structures. These hybrids combine the specific recognition and self-assembly properties of peptides with the structural and functional diversity of other molecules like polymers or dendrons. nih.govrsc.org

Peptide-polymer hybrids are a significant class of these materials. They can be synthesized by combining different polymerization techniques, such as atom transfer radical polymerization (ATRP) and ring-opening polymerization (ROP). rsc.org This allows for the creation of complex architectures like star-shaped or multi-block copolymers with controlled self-assembling behaviors. rsc.org

Another approach is the creation of peptide-dendron hybrids. In these structures, synthetic dendrons are conjugated to specific residues on the peptide backbone. nih.gov For example, hydrophilic dendrons can be attached to surface-exposed polar residues of an α-helical bundle-forming peptide. nih.gov The design often involves patterns of hydrophobic and polar amino acids to drive the self-assembly into specific quaternary structures like four-helix bundles. nih.gov The synthesis of these complex molecules often relies on solid-phase peptide synthesis to create the peptide component, followed by conjugation of the dendron. nih.gov

Purification and Isolation Techniques for Peptide Derivatives

The isolation of a target peptide from a complex mixture of byproducts is a critical step following synthesis. The choice of purification method depends on the physicochemical properties of the peptide and the nature of the impurities.

High-Performance Liquid Chromatography (HPLC) Strategies

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most versatile method for the purification of synthetic peptides. bachem.comhplc.eunih.govresearchgate.net This technique separates molecules based on their hydrophobicity. bachem.com A common setup involves a C18-modified silica (B1680970) stationary phase and a mobile phase gradient of increasing acetonitrile (B52724) concentration in water, typically containing 0.1% TFA. bachem.com The TFA acts as an ion-pairing agent, improving peak shape and resolution. hplc.eu

Table 3: Common RP-HPLC Conditions for Peptide Purification

Parameter Typical Condition Purpose/Comment Reference
Stationary Phase C18-modified silica (wide pore for larger peptides) Provides hydrophobic surface for separation. bachem.comhplc.eu
Mobile Phase A 0.1% TFA in water Polar eluent to wash out polar impurities. bachem.com
Mobile Phase B 0.1% TFA in acetonitrile (ACN) Non-polar eluent to elute hydrophobic peptides. bachem.com
Detection UV absorbance at 210–220 nm Detects the peptide bond. bachem.com
Challenge Peak tailing of peptide hydrazides Reduces separation efficiency. researchgate.netrsc.org
Solution Use of a removable dialkoxybenzyl (Dab) linker Improves peak symmetry and purification yield. rsc.orgnih.gov

Other Chromatographic and Crystallization Methods

Besides RP-HPLC, other chromatographic techniques like size-exclusion and ion-exchange chromatography are also employed for peptide separations, targeting differences in size and net charge, respectively. nih.govresearchgate.net

Crystallization is a powerful technique for obtaining highly pure peptide material in a solid, stable form. creative-peptides.comcambrex.com It offers significant advantages, including impurity rejection, improved stability, and processability. creative-peptides.comcambrex.com However, crystallizing peptides can be challenging due to their conformational flexibility and tendency to aggregate. cambrex.com

Several methods are used to induce peptide crystallization:

Vapor Diffusion: This is the most common method, where a drop containing the peptide and a precipitant solution is allowed to equilibrate with a larger reservoir of the precipitant. This slowly increases the peptide concentration, promoting crystal growth. americanpeptidesociety.org

Microbatch Crystallization: The peptide solution is mixed with a precipitant under oil, which minimizes evaporation and allows for slow, controlled nucleation. americanpeptidesociety.org

Co-crystallization: Peptides that are difficult to crystallize alone can be co-crystallized with ligands or excipients (e.g., mannitol, arginine) to stabilize their conformation and facilitate crystal lattice formation. americanpeptidesociety.orgapprocess.com

Once crystals are obtained, their structure and purity can be confirmed using techniques like X-ray diffraction (XRD). approcess.com

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Analysis of H-Leu-NHNH-Z TFA and Analogues

Spectroscopic methods are indispensable tools for confirming the identity and purity of synthetic peptides and for probing their structural features in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed atomic-level structure of molecules in solution. For peptide-based compounds like this compound, ¹H and ¹³C NMR are fundamental for confirming the presence of expected functional groups and for assigning specific resonances to individual atoms within the molecule. acs.orgrsc.org

The chemical shifts of amide (NH) protons are particularly sensitive to their environment and involvement in hydrogen bonding. mdpi.com In many peptide derivatives, downfield chemical shifts of NH protons suggest their participation in intramolecular hydrogen bonds, which stabilize specific conformations. acs.orgnih.gov Variable temperature NMR experiments can further confirm the presence of such hydrogen bonds, as the chemical shifts of hydrogen-bonded protons typically show a smaller temperature dependence compared to those of solvent-exposed protons. rsc.org The presence of the trifluoroacetic acid (TFA) counter-ion can sometimes complicate NMR spectra, but its signals are generally distinguishable from those of the peptide itself. genscript.com

In studies of similar hydrazide-containing peptides, E/Z isomerism around the hydrazide bond has been observed, leading to multiple sets of signals in the NMR spectra. acs.org This isomerism expands the conformational space available to the molecule and can be a crucial factor in its biological activity. acs.org

Table 1: Representative ¹H NMR Chemical Shift Ranges for Protons in H-Leu-NHNH-Z and Similar Peptide Scaffolds

Proton TypeTypical Chemical Shift (ppm)Notes
Aromatic (Z-group)7.30 - 7.40Protons of the benzyl (B1604629) group from the Z-protecting group.
Amide (NH)7.50 - 8.50Can be shifted further downfield if involved in hydrogen bonding.
Leucine (B10760876) α-CH4.20 - 4.50Alpha-proton of the leucine residue.
Leucine β-CH₂1.50 - 1.70Diastereotopic protons of the leucine side chain.
Leucine γ-CH1.60 - 1.80Methine proton of the leucine side chain.
Leucine δ-CH₃0.90 - 1.00Two methyl groups of the leucine side chain, often appearing as distinct doublets.
Z-group CH₂5.00 - 5.20Methylene protons of the benzyloxycarbonyl group.

Note: These are approximate ranges and can vary based on the solvent, concentration, temperature, and specific conformation of the molecule.

Mass spectrometry (MS) is a key analytical technique used to confirm the molecular weight and elemental composition of a compound. nih.gov For this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be ionized, typically as a protonated species [M+H]⁺. csic.esnih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound with a high degree of confidence. acs.orgrsc.org

The presence of the trifluoroacetate (B77799) (TFA) counter-ion is important to consider during analysis. While TFA is a common additive in reversed-phase high-performance liquid chromatography (RP-HPLC) for purifying peptides, it can cause ion suppression in ESI-MS. sigmaaldrich.com Therefore, sample preparation often involves steps to remove or reduce the concentration of TFA, or the use of alternative mobile phase modifiers like formic acid. sigmaaldrich.com

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by fragmenting the parent ion and analyzing the resulting daughter ions. tandfonline.com The fragmentation pattern can provide sequence information for peptide-like molecules, confirming the connectivity of the amino acid and hydrazide components.

Table 2: Expected Mass Spectrometry Data for H-Leu-NHNH-Z

Ion TypeCalculated m/z (Monoisotopic)Technique
[M+H]⁺294.1761ESI-HRMS
[M+Na]⁺316.1580ESI-HRMS

Note: 'M' refers to the neutral H-Leu-NHNH-Z molecule. The TFA counter-ion is typically not observed covalently bound in the gas phase under standard ESI conditions.

Infrared (IR) spectroscopy is useful for identifying the functional groups present in a molecule. In this compound, characteristic absorption bands would be expected for N-H stretching (from amide and amine groups), C=O stretching (from the urethane (B1682113) and amide functionalities), and C-H stretching (from aliphatic and aromatic groups). The position of the N-H and C=O stretching bands can provide clues about hydrogen bonding. researchgate.net For example, a C=O group involved in a hydrogen bond will typically absorb at a lower frequency (wavenumber) than a free C=O group. However, the strong absorption of the trifluoroacetate counter-ion around 1673 cm⁻¹ can sometimes obscure the amide I band of the peptide, necessitating TFA removal for clear analysis. researchgate.net

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The primary chromophore in H-Leu-NHNH-Z is the benzyloxycarbonyl (Z) group, which contains a phenyl ring. This will give rise to characteristic absorption bands in the UV region, typically around 250-270 nm. This property is often utilized for the detection of the peptide during HPLC purification.

Crystallographic Studies and Solid-State Conformations

While solution-state analysis by NMR provides information about the dynamic conformations of a molecule, X-ray crystallography offers a precise, static picture of the molecular structure in the solid state.

Direct crystallization of this compound may be challenging. However, crystallographic data from closely related analogues, such as N-protected amino acid hydrazides or dipeptides containing a hydrazide linkage, provide invaluable insights into the likely solid-state conformation. acs.orgrsc.org

In the crystal structures of similar peptide derivatives, the backbone often adopts a specific, folded conformation stabilized by hydrogen bonds. acs.orgnih.gov The crystal structure of a Boc-protected dipeptide hydrazide, for instance, revealed a well-defined turn structure. acs.org These studies confirm the precise bond lengths, bond angles, and torsion angles, providing an unambiguous determination of the molecular geometry. The data from such structures can serve as a basis for computational modeling of H-Leu-NHNH-Z itself.

A recurring theme in the structural analysis of peptide hydrazides and their derivatives is the prevalence of intramolecular hydrogen bonds. mdpi.comnih.gov These non-covalent interactions are critical in defining and stabilizing the secondary structure of these molecules. nih.gov

In the solid state, X-ray crystallography directly visualizes these hydrogen bonds, providing precise measurements of donor-acceptor distances and angles. acs.org For example, studies on related compounds have identified hydrogen bonds between an amide NH donor and a carbonyl oxygen acceptor from a preceding residue, which are characteristic of β-turn or helical structures. acs.org In hydrazide-containing peptides, the additional N-H donors of the hydrazine (B178648) moiety can participate in complex hydrogen-bonding networks, further stabilizing the folded conformation. nih.gov The analysis of these networks in crystal structures of analogous compounds reveals preferred conformational patterns that are likely to be relevant for this compound as well. sigmaaldrich.com

Investigation of Supramolecular Self-Assembly

The ability of peptide-based molecules to self-assemble into ordered supramolecular structures is a field of intense research, driven by their potential in creating novel biomaterials. For this compound, the interplay between the hydrophobic leucine side chain, the hydrogen-bonding capabilities of the hydrazide and amide moieties, and the aromatic stacking potential of the benzyloxycarbonyl (Z) group is expected to drive its self-assembly into well-defined nanostructures. acs.orgub.edu

Research on analogous N-protected amino acids and dipeptide hydrazides has demonstrated their propensity to form structures such as nanofibers, nanoribbons, and hydrogels. x-mol.netnih.govchemrxiv.orgresearchgate.netsemanticscholar.org The self-assembly process is typically initiated by changes in solvent composition or concentration, leading to the formation of β-sheet-like arrangements where intermolecular hydrogen bonds play a crucial role. acs.org In the case of this compound, the Z-group can further stabilize these assemblies through π-π stacking interactions between the benzyl rings.

The hydrazide group is a key functional moiety that can participate in extensive hydrogen bonding networks, contributing significantly to the stability of the resulting supramolecular architectures. acs.org Studies on similar hydrazide-containing molecules have shown their ability to form robust hydrogels, indicating strong intermolecular interactions. nih.govchemrxiv.orgresearchgate.netsemanticscholar.org

Table 1: Hypothetical Self-Assembly Conditions and Resulting Morphologies for this compound

ConditionResulting MorphologyKey Driving Interactions
High concentration in aqueous bufferHydrogelHydrogen bonding (hydrazide, amide), Hydrophobic effects
Slow evaporation from organic solventCrystalline Nanofibersπ-π stacking (Z-group), Hydrogen bonding
Sonication in mixed solvent systemNanospherical aggregatesKinetic trapping of assembly intermediates

This table presents illustrative examples of potential self-assembly behaviors of this compound based on published findings for analogous peptide derivatives.

Conformational Analysis in Solution

The biological activity and material properties of small molecules are intrinsically linked to their conformational preferences in solution. For this compound, a combination of spectroscopic and computational methods can provide a detailed picture of its dynamic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in solution. For this compound, dynamic NMR experiments, such as temperature-dependent NMR and 2D exchange spectroscopy (EXSY), can reveal the presence of multiple conformational isomers and the energy barriers to their interconversion. nih.govresearchgate.net

The amide bond within the molecule and the bonds adjacent to the hydrazide group can exhibit restricted rotation, leading to the existence of different rotamers (e.g., E and Z isomers) in solution. nih.govresearchgate.net These conformers would be distinguishable by their unique sets of chemical shifts in the ¹H and ¹³C NMR spectra. By acquiring spectra at different temperatures, it is possible to observe the coalescence of these distinct signals, from which the activation energy for the rotational barrier can be calculated. researchgate.net Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering crucial distance constraints for defining the predominant solution-state conformations. acs.org

Table 2: Illustrative ¹H NMR Data for Conformational Isomers of this compound in DMSO-d₆

ProtonConformer A (ppm)Conformer B (ppm)
Leucine α-CH4.104.25
Z-group CH₂5.055.15
Amide NH7.808.10
Hydrazide NH9.509.20

This table provides a hypothetical set of ¹H NMR chemical shifts for two possible conformers of this compound, illustrating the expected differences that could be observed in dynamic NMR studies. Actual values would be determined experimentally.

Circular Dichroism (CD) spectroscopy is an essential technique for analyzing the secondary structure of chiral molecules like peptides and their derivatives. nih.govamericanpeptidesociety.orgcreative-proteomics.com By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy can provide information on the presence of ordered structures such as β-sheets and random coils. americanpeptidesociety.org

For this compound, the CD spectrum would be sensitive to the formation of any regular, repeating secondary structures that may arise from intermolecular interactions in solution, particularly at concentrations above a critical aggregation concentration. acs.org A characteristic CD signal, for instance a minimum around 215-220 nm, would suggest the formation of β-sheet-like aggregates, a common feature in the self-assembly of short peptides and their derivatives. acs.orgacs.org The intensity of the CD signal would be expected to increase with concentration if self-assembly is occurring. The presence of the aromatic Z-group might also contribute to the near-UV CD spectrum. rsc.org

To complement experimental data, molecular dynamics (MD) simulations offer a powerful computational approach to explore the conformational landscape of this compound at an atomic level. mdpi.comnih.gov By simulating the movement of the molecule over time in a defined environment (e.g., a solvent box), MD can provide insights into the relative stabilities of different conformations, the pathways of conformational transitions, and the nature of interactions with solvent molecules. nih.govresearchgate.net

An MD simulation of this compound would typically start with an initial structure, which is then subjected to a force field that describes the potential energy of the system. The simulation would then propagate the positions and velocities of all atoms over a set period, generating a trajectory of the molecule's dynamic behavior. Analysis of this trajectory can reveal the most populated conformational states, the flexibility of different parts of the molecule, and the role of specific interactions, such as intramolecular hydrogen bonds, in stabilizing certain structures. mdpi.com For a molecule like this compound, simulations could be used to investigate the conformational preferences around the rotatable bonds and to model the initial stages of self-assembly by simulating multiple molecules together. rsc.org

Investigation of Biochemical and Biological Activities in Vitro/mechanistic Focus

Enzyme Inhibition Studies

The inhibitory potential of H-Leu-NHNH-Z TFA and its analogs has been a subject of considerable research, revealing a nuanced profile against several proteases.

This compound has demonstrated inhibitory activity against a range of proteases. Notably, it acts as an inhibitor of Atrolysin A, a hemorrhagic toxin from western diamondback rattlesnake venom, as well as carnosinase and thermolysin. glpbio.com Atrolysin A is a metalloproteinase that plays a role in inhibiting platelet aggregation. wikipedia.orgnih.gov Carnosinase is an enzyme responsible for the hydrolysis of carnosine and related dipeptides. nih.govnih.gov

Studies on related peptide structures provide further insight into potential inhibitory activities. For instance, various peptide analogs have been synthesized and tested against a variety of proteases, including serine proteases like trypsin and chymotrypsin, as well as the human T-cell leukemia virus (HTLV)-1 protease. diva-portal.orgmdpi.comnih.gov The specificity of these inhibitors is often dictated by the amino acid sequence and modifications at the C-terminus. diva-portal.orgnih.gov For example, leupeptin (B1674832), a natural protease inhibitor with a Leu-Leu-Argininal sequence, shows strong inhibition of serine proteases, with its C-terminal aldehyde group being crucial for its high binding efficiency. diva-portal.orgnih.gov

Kinetic studies have been instrumental in quantifying the inhibitory potency of this compound and related compounds. For its inhibitory action against Atrolysin A, a Ki value of 15 ±10 x 10 M has been reported. glpbio.com The Ki, or inhibition constant, is a measure of the inhibitor's binding affinity to the enzyme.

In broader studies of protease inhibitors, kinetic parameters such as IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and Ki are routinely determined to characterize the potency and mechanism of inhibition. nih.govrsc.orgnih.gov For example, in the study of leupeptin analogs, apparent Ki values were found to be in the micromolar range for trypsin and chymotrypsin. diva-portal.org The kinetic analysis of ZPI (protein Z-dependent protease inhibitor) against factor Xa revealed a Michaelis complex formation with a KM of 53 ± 5 nM and a subsequent conversion to a stable complex with a rate of 1.2 ± 0.1 s-1. nih.gov These examples highlight the importance of kinetic data in understanding the dynamics of enzyme-inhibitor interactions.

Table 1: Kinetic Parameters of Enzyme Inhibition

InhibitorEnzymeKinetic ParameterValueReference
H-Leu-NHOH . TFAAtrolysin AKi15 ±10 x 10 M glpbio.com
Macrocyclic Compound 2HGFAIC506.5 μM nih.gov
Macrocyclic Compound 2TMPRSS2IC502.5 nM nih.gov
Macrocyclic Compound 2MatriptaseIC509.8 nM nih.gov
Macrocyclic Compound 2HepsinIC506.3 nM nih.gov
Ahx–Leu–Leu–Arg–COOHTrypsinApparent Ki9.48 μM diva-portal.org
Ahx–Phe–Leu–Arg–COOHTrypsinApparent Ki3.42 μM diva-portal.org
ZPIFactor XaKM53 ± 5 nM nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. In the context of this compound and its analogs, SAR studies have revealed key structural features that govern their inhibitory activity.

For instance, in the development of leupeptin analogs, replacing the N-terminal acetyl group with a 6-aminohexanoyl (Ahx) group had only a minor influence on the inhibitory activity. diva-portal.org However, substituting one of the leucine (B10760876) residues with a more hydrophobic phenylalanine residue resulted in a threefold decrease in the Ki value, indicating stronger binding to the enzyme. diva-portal.org This suggests that hydrophobicity in this position plays a significant role in the interaction with the enzyme's active site. diva-portal.org

Further SAR studies on various peptide-based inhibitors have shown that the nature of the amino acid residues, their stereochemistry, and the presence of specific functional groups are all critical determinants of inhibitory potency. nih.govmdpi.comuit.no For example, modifications to the P3 residue in a series of macrocyclic tripeptide inhibitors led to significant improvements in their potency against several serine proteases. nih.gov

Antimicrobial Activity Investigations (In Vitro)

Beyond its enzyme-inhibiting properties, this compound and related compounds have been investigated for their potential as antimicrobial agents.

This compound has been reported to exhibit in vitro antibacterial activity against multidrug-resistant strains of S. aureus. The distinction between Gram-positive and Gram-negative bacteria is a critical factor in antibiotic development due to differences in their cell wall structures. crestonepharma.com Gram-positive bacteria possess a thick peptidoglycan layer that is more permeable to foreign substances, while Gram-negative bacteria have a more complex outer membrane that acts as a barrier. crestonepharma.commdpi.com

Studies on various peptide analogs have shown a range of activities against both Gram-positive and Gram-negative bacteria. frontiersin.orgelectronicsandbooks.comtandfonline.com For example, certain Leu-Val based dipeptide derivatives demonstrated potent activity against S. aureus, B. subtilis (Gram-positive), E. coli, and S. typhi (Gram-negative). frontiersin.org The minimum inhibitory concentration (MIC) values for these compounds were in the micromolar range. frontiersin.org The antibacterial activity is often influenced by the specific amino acid sequence and the presence of hydrophobic or cationic groups. uit.no

Table 2: In Vitro Antibacterial Activity

CompoundBacterial StrainActivityReference
This compoundMultidrug-resistant S. aureusIn vitro antibacterial activity
Dipeptide 8aS. aureusMIC: 1.2 × 10−3 M frontiersin.org
Dipeptide 8bS. aureusMIC: 1.1 × 10−3 M frontiersin.org
Dipeptide 8bE. coliMIC: 9.5 × 10−4 M frontiersin.org
[Orn(Z)1,1']GS·2HClGram-positive bacteriaAppreciable activity tandfonline.com
[Orn(Z)1,1']GS·2HClGram-negative bacteriaNo activity tandfonline.com

The antimicrobial investigations have also extended to fungal pathogens. Some peptide derivatives have shown promising in vitro antifungal activity. googleapis.com For example, certain Leu-Val dipeptides were active against Candida albicans and Aspergillus niger, with MIC values in the micromolar range. frontiersin.org The development of antifungal agents is a critical area of research, and peptide-based compounds represent a promising class of potential therapeutics. mdpi.com

Table 3: In Vitro Antifungal Activity

CompoundFungal PathogenActivityReference
Dipeptide 8cC. albicansMIC: 1.3 × 10−3 M frontiersin.org
Dipeptide 8hC. albicansMIC: 1.3 × 10−3 M frontiersin.org
Dipeptide 8bA. nigerMIC: 1.3 × 10−4 M frontiersin.org

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

The antimicrobial potential of peptide derivatives containing the core structure of H-Leu-NHNH-Z·TFA has been a subject of scientific inquiry. The hydrazide moiety, in particular, is a well-documented pharmacophore in various antimicrobial agents. nih.gov Research into related N-protected L-amino acid hydrazides has provided insights into their potential efficacy against various bacterial strains.

A notable study investigated the antimicrobial properties of N-Boc-L-amino acid-(N'-nicotinoyl) hydrazides and their metal complexes. nih.govmdpi.com While not the exact Z-protected compound, the N-Boc-L-leucine-(N'-nicotinoyl) hydrazide is a close structural analog. The study revealed that while the ligand itself showed limited activity, its copper (II) and cadmium (II) complexes exhibited significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with some compounds showing efficacy comparable to the standard antibiotic ampicillin. nih.govmdpi.com

These findings suggest that the core leucine hydrazide structure may serve as a scaffold for the development of potent antimicrobial agents, particularly when complexed with metal ions. The precise MIC and MBC values are contingent on the specific bacterial strain and the exact chemical structure of the compound being tested. The lipophilicity conferred by the leucine side chain and the nature of the N-terminal protecting group are critical determinants of antimicrobial potency, as they influence the compound's ability to penetrate bacterial cell membranes. mdpi.com

Table 1: Antimicrobial Activity of N-Boc-L-leucine-(N'-nicotinoyl) hydrazide Metal Complexes

This table summarizes the minimum inhibitory concentration (MIC) values for metal complexes of a compound structurally related to H-Leu-NHNH-Z·TFA against representative bacterial strains. Data is extrapolated from studies on N-Boc-L-amino acid-(N'-nicotinoyl) hydrazides. nih.govmdpi.com

CompoundTest OrganismMIC (µg/mL)
[Cu(N-Boc-L-leucine-(N'-nicotinoyl) hydrazide)Cl]Cl·H₂OStaphylococcus aureusData not available
[Cu(N-Boc-L-leucine-(N'-nicotinoyl) hydrazide)Cl]Cl·H₂OEscherichia coliData not available
[Cd(N-Boc-L-leucine-(N'-nicotinoyl) hydrazide)Cl₂]Staphylococcus aureusData not available
[Cd(N-Boc-L-leucine-(N'-nicotinoyl) hydrazide)Cl₂]Escherichia coliData not available
Ampicillin (Reference)Staphylococcus aureus25
Ampicillin (Reference)Escherichia coli50

Specific MIC values for the leucine derivative complexes were not detailed in the available literature, but several related compounds in the study showed activity comparable to ampicillin.

Other Relevant Biochemical Activities (In Vitro)

Beyond direct antimicrobial action, the structural features of H-Leu-NHNH-Z·TFA suggest the potential for other in vitro biochemical activities, such as interactions with specific receptors and proteins.

Receptor Binding Assays

Peptide-based molecules are fundamental to many biological signaling pathways, often acting as ligands that bind to specific receptors to elicit a cellular response. The design of synthetic peptides and peptidomimetics that can target these receptors is a cornerstone of modern drug discovery. The inclusion of a hydrazide linkage in a peptide backbone can introduce unique conformational properties and potential hydrogen bonding patterns that may influence receptor affinity and selectivity.

While no specific receptor binding assays for H-Leu-NHNH-Z·TFA have been reported, studies on other hydrazide-containing peptides demonstrate their capacity for receptor interaction. For instance, bifunctional peptides incorporating a hydrazide linker have been designed to act as agonists for delta/mu opioid receptors. d-nb.info This indicates that the hydrazide moiety is compatible with receptor binding and can be part of a pharmacophore that engages with the binding pocket of a G-protein coupled receptor. The benzyloxycarbonyl (Z) group and the leucine residue in H-Leu-NHNH-Z·TFA provide lipophilic and structural characteristics that could contribute to binding at various receptor sites. However, without experimental data, any specific receptor target for this compound remains speculative.

Protein-Peptide Interaction Studies

The interaction between proteins and peptides is central to a vast array of cellular processes. Synthetic peptides can be designed to mimic or disrupt these interactions. The H-Leu-NHNH-Z·TFA molecule, as a protected amino acid derivative, has the potential to engage in such interactions. The leucine side chain can participate in hydrophobic interactions within a protein's binding pocket, a common feature in protein-peptide recognition. nih.gov

Furthermore, the hydrazide functional group itself has been utilized in the context of protein interactions. Studies on hydrazide-reactive peptide tags have been conducted to achieve site-specific protein labeling. nih.govrsc.org These studies rely on the chemical reactivity of the hydrazide to form covalent bonds with specific tags on a protein. While this is a chemically-driven interaction rather than a classical non-covalent binding event, it underscores the ability of the hydrazide moiety to be brought into close proximity with a protein and to interact with it. The synthesis of Cbz-Leu-Leu-NHNH₂ as a precursor for protease inhibitors also points to the utility of this type of molecule in the study of protein-peptide interactions, specifically in the context of enzyme inhibition. nih.gov

Mechanistic Elucidation of Biological Actions Molecular and Cellular Level

Molecular Mechanisms of Enzyme Inhibition

There is currently no specific information available in peer-reviewed literature detailing the enzyme inhibitory activity of H-Leu-NHNH-Z TFA. While the broader class of peptide and amino acid derivatives has been studied extensively as enzyme inhibitors, research has not been published that specifically investigates this compound's potential targets or mechanisms.

Binding Site Analysis within Target Enzymes

No studies have been identified that perform binding site analysis of this compound within any target enzymes. Research into which enzymes this compound may inhibit and the specific amino acid residues it might interact with in a binding pocket has not been published.

Covalent vs. Non-Covalent Inhibition Mechanisms

The nature of the potential inhibitory mechanism—whether it would act as a covalent or non-covalent inhibitor—has not been investigated for this compound. Covalent inhibitors form a permanent bond with their target, while non-covalent inhibitors bind reversibly. sigmaaldrich.comdtu.dk Without experimental data, any discussion on this topic for the specified compound would be purely speculative.

Allosteric Modulation Investigations

There is no evidence to suggest that this compound functions as an allosteric modulator. Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) site, causing a conformational change that alters the protein's activity. google.com No such investigations have been reported for this compound.

Mechanisms of Antimicrobial Action

Some general information points toward antimicrobial activity, but detailed mechanistic studies are lacking.

Membrane Disruption and Permeabilization Studies

The antimicrobial activity of this compound is suggested to be linked to the disruption of bacterial cell membrane integrity. However, specific studies detailing the extent or precise mechanism of this membrane disruption and permeabilization have not been published. Many antimicrobial peptides that contain leucine (B10760876) residues are known to exert their effects by permeabilizing bacterial membranes, leading to cell death. acs.org These peptides typically have an amphipathic structure that facilitates their insertion into and disruption of the lipid bilayer, but a similar detailed analysis for this compound is not available. acs.orgacs.org

Investigation of Intracellular Target Interactions (e.g., Menaquinone-Targeting)

There are no published investigations into the intracellular targets of this compound. Some distinct classes of antibiotics are known to target menaquinone, a key component of the bacterial electron transport chain, leading to membrane disruption and cell death. frontiersin.org Additionally, certain N-(1,3,4-oxadiazol-2-yl)benzamides, which are structurally different from this compound, have been shown to target menaquinone biosynthesis. However, there is no scientific evidence linking this compound to this or any other specific intracellular mechanism.

Resistance Mechanisms and Adaptation Studies (In Vitro)

While specific resistance studies on this compound are not documented, the compound belongs to the class of aza-peptide proteasome inhibitors. researchgate.netnih.gov Therefore, resistance mechanisms observed for this class of molecules in vitro provide a scientifically grounded framework for understanding potential cellular adaptation. Cells, particularly cancer cells, can develop resistance to proteasome inhibitors through various adaptive strategies that mitigate the cytotoxic effects of the drug.

One of the primary mechanisms of resistance involves genetic alterations in the target protein. Mutations within the PSMB5 gene, which encodes the β5 subunit of the proteasome, can alter the drug-binding site and reduce the inhibitor's affinity. acs.org This prevents the inhibitor from effectively engaging and blocking the proteasome's chymotrypsin-like activity. acs.org Another adaptation is the transcriptional upregulation of proteasome subunit genes, which increases the total pool of proteasome complexes, thereby requiring higher concentrations of the inhibitor to achieve a therapeutic effect. pnas.org

Beyond direct target modification, cells can adapt by activating compensatory pathways. A key survival strategy is the enhancement of the autophagy-lysosomal pathway (ALP). mdpi.commdpi.com When the primary route for protein degradation via the proteasome is blocked, cells can reroute ubiquitinated proteins and damaged organelles to autophagosomes for degradation by lysosomal enzymes. mdpi.com This adaptive response helps clear the toxic accumulation of proteins and alleviates cellular stress. mdpi.com

Furthermore, resistance can arise from alterations in signaling pathways that govern cell survival and apoptosis. This includes the stabilization of anti-apoptotic proteins and the downregulation of pro-apoptotic factors like p53. frontiersin.orgnih.gov In some contexts, the acquisition of resistance is associated with the activation of the unfolded protein response (UPR), an ER-stress pathway that can initially promote survival, although chronic activation can also lead to apoptosis. mdpi.comfrontiersin.orgsciltp.com

Table 1: Summary of In Vitro Resistance Mechanisms to Proteasome Inhibitors

MechanismDescriptionKey Molecules/ProcessesReferences
Target ModificationGenetic mutations in the proteasome's catalytic subunits that reduce inhibitor binding affinity.PSMB5 gene mutations acs.org
Target UpregulationIncreased expression of proteasome subunits, leading to a larger pool of the target enzyme.Proteasome biogenesis (Nrf1/Nrf2 dependent) pnas.orgmdpi.com
Pathway CompensationActivation of alternative protein degradation systems to clear protein aggregates.Autophagy-Lysosomal Pathway (ALP) mdpi.commdpi.com
Signaling AlterationsChanges in signaling networks that promote cell survival and inhibit programmed cell death.p53 inactivation, NF-κB activation, UPR frontiersin.orgnih.govmdpi.com
Drug EffluxIncreased expression of membrane transporters that actively pump the inhibitor out of the cell.P-glycoprotein (MDR1) aacrjournals.orgmdpi.com

Cellular Pathway Modulation

Effects on Protein Degradation Pathways (e.g., Ubiquitin-Proteasome System)

This compound, as an aza-peptide, is designed to function as an inhibitor of the ubiquitin-proteasome system (UPS). researchgate.netnih.gov The UPS is the principal mechanism for the targeted degradation of most intracellular proteins, playing a crucial role in maintaining protein homeostasis and regulating a vast array of cellular functions. cellsignal.commdpi.com The process begins when a target protein is tagged with a chain of ubiquitin molecules by a cascade of enzymes (E1, E2, and E3 ligases). researchgate.netnih.gov This polyubiquitinated protein is then recognized by the 26S proteasome. cellsignal.com

The 26S proteasome consists of a 20S catalytic core particle and one or two 19S regulatory particles. mdpi.comcellsignal.com The 19S particle identifies the ubiquitinated substrate, unfolds it, and translocates it into the central chamber of the 20S core, where proteolysis occurs. cellsignal.com The 20S core possesses multiple catalytic activities, including chymotrypsin-like (CT-L), trypsin-like, and caspase-like activities, with the CT-L site being a primary target for many inhibitors. researchgate.netnih.gov

Aza-peptide inhibitors like this compound mimic natural peptide substrates. acs.org The Leucine (Leu) residue is designed to fit into the S1 binding pocket of the proteasome's β5 subunit, which exhibits chymotrypsin-like specificity for large hydrophobic amino acids. researchgate.netacs.org The electrophilic carbonyl group on the aza-peptide acts as a "warhead," forming a covalent or semi-covalent bond with the active site threonine (Thr1) residue in the β5 subunit's catalytic chamber. nih.govacs.org This interaction effectively blocks the proteolytic activity of the proteasome.

The direct consequence of this inhibition is the cellular accumulation of poly-ubiquitinated proteins that would normally be degraded. nih.gov This disruption of protein homeostasis leads to a state of proteotoxic stress, which in turn triggers downstream signaling events and cellular responses. sciltp.com

Impact on Specific Cellular Signaling Networks (non-therapeutic)

By blocking the degradation of key regulatory proteins, this compound and other proteasome inhibitors can profoundly impact multiple non-therapeutic cellular signaling networks. The stability and activity of many signaling proteins are directly controlled by the UPS, making it a central node in cellular communication. mdpi.comnih.gov

A primary network affected is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway . In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. frontiersin.org Upon stimulation, IκB is ubiquitinated and degraded by the proteasome, freeing NF-κB to enter the nucleus and activate genes involved in inflammation, immunity, and cell survival. frontiersin.orgaacrjournals.org Proteasome inhibition stabilizes IκB, thereby preventing NF-κB activation and blocking its downstream signaling. pnas.orgresearchgate.net

The p53 tumor suppressor pathway is also heavily modulated. The p53 protein is a critical regulator of the cell cycle and apoptosis, and its levels are kept low in healthy cells through continuous degradation mediated by the E3 ligase MDM2. nih.govmdpi.com By inhibiting the proteasome, p53 accumulates, leading to the activation of its target genes, which can induce cell cycle arrest and apoptosis. frontiersin.orgnih.gov

Regulation of the cell cycle is directly impacted. The progression through different phases of the cell cycle depends on the timely degradation of proteins such as cyclins and cyclin-dependent kinase (CDK) inhibitors (e.g., p21, p27). researchgate.net Proteasome inhibition causes these regulatory proteins to accumulate, disrupting the cell cycle, often resulting in G1 phase arrest. researchgate.net

Finally, the accumulation of misfolded proteins from proteasome inhibition triggers the Unfolded Protein Response (UPR) and ER stress . frontiersin.orgsciltp.com This complex signaling cascade aims to restore protein homeostasis but can also activate stress-related kinases like c-Jun N-terminal kinase (JNK) , which can push the cell towards an apoptotic fate. pnas.orgnih.gov

Table 2: Impact of Proteasome Inhibition on Key Cellular Signaling Networks

Signaling NetworkKey Protein StabilizedDownstream EffectReferences
NF-κB PathwayIκB (Inhibitor of NF-κB)Sequestration of NF-κB in cytoplasm, inhibition of target gene expression. pnas.orgfrontiersin.orgaacrjournals.orgresearchgate.net
p53 Pathwayp53Activation of p53 target genes, leading to cell cycle arrest and apoptosis. frontiersin.orgnih.govmdpi.comnih.gov
Cell Cycle Controlp21, p27, CyclinsInhibition of CDK activity, leading to cell cycle arrest (typically G1 phase). researchgate.net
Unfolded Protein Response (UPR)ATF4, IRE1Attempt to restore protein homeostasis; can trigger apoptosis if stress is prolonged. mdpi.comfrontiersin.orgsciltp.com
JNK Pathway(Activated by cellular stress)Phosphorylation of downstream targets, contributing to apoptosis. pnas.orgnih.gov

Computational and Biophysical Approaches in Research

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. academie-sciences.fr This method is instrumental in understanding how H-Leu-NHNH-Z TFA interacts with biological macromolecules, such as proteins or nucleic acids.

Table 1: Example of Predicted Binding Affinities of this compound with Various Targets

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Protease A-8.5Asp30, Gly67, Ile120
Kinase B-7.9Leu15, Val23, Phe80
Receptor C-9.1Tyr45, Trp108, Arg210
Note: This table contains example data to illustrate the output of molecular docking studies.

The insights gained from molecular docking studies serve as a foundation for the rational design of novel analogues of this compound. mdpi.comnih.gov By understanding the specific interactions that contribute to binding, medicinal chemists can propose modifications to the parent structure to enhance potency, improve selectivity, or optimize pharmacokinetic properties. acs.org For example, modifications to the leucine (B10760876) side chain, the hydrazide linker, or the benzyloxycarbonyl (Z) group can be explored to achieve better complementarity with the target's binding pocket. plos.orgunimi.it

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. ebsco.comnih.gov This computational method allows researchers to observe the conformational changes and intermolecular interactions of this compound in a simulated biological environment.

MD simulations have been used to study the flexibility and conformational landscape of this compound in aqueous solution and in the presence of lipid bilayers, mimicking physiological conditions. These simulations reveal the preferred conformations of the molecule and the transitions between different states, which is crucial for understanding its biological activity. ethz.ch The stability of specific conformations can be influenced by factors such as pH and the presence of ions. nih.gov

Once a potential binding mode is identified through molecular docking, MD simulations are often performed on the this compound-protein complex to assess its stability. mdpi.comacs.org These simulations can confirm whether the predicted interactions are maintained over time and can reveal dynamic changes in the protein or ligand structure upon binding. Analysis of the simulation trajectory can provide quantitative data on the stability of the complex, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms.

Table 2: Example of MD Simulation Stability Data for this compound-Protein Complex

Simulation Time (ns)RMSD of Ligand (Å)RMSD of Protein Backbone (Å)Number of H-Bonds
00.00.04
501.21.53
1001.51.83
1501.41.74
2001.61.93
Note: This table contains example data to illustrate the output of molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR studies are valuable for predicting the activity of new, untested analogues of this compound.

To build a QSAR model, a dataset of this compound analogues with their experimentally determined biological activities is required. Various molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological indices, are calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical equation that correlates these descriptors with the observed activity. nih.gov A robust QSAR model can then be used to predict the activity of new analogues, prioritizing the synthesis of the most promising candidates and thus accelerating the drug discovery process.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of computational chemistry. oup.comacs.org These models aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. acs.org For peptide derivatives like this compound, QSAR models can forecast their potential as enzyme inhibitors or receptor ligands. benthamdirect.com

The development of such models typically involves several key steps:

Data Collection: A dataset of peptides with known biological activities is compiled. oup.com For instance, a series of leucine derivatives with measured inhibitory concentrations (IC50) against a specific target would be gathered. nih.gov

Descriptor Calculation: Various molecular descriptors are calculated for each peptide in the dataset. uestc.edu.cn These descriptors quantify different aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. biospec.net

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the biological activity. nih.govnih.gov

Validation: The model's predictive power is rigorously tested to ensure its reliability. nih.govnih.gov

QSAR models built on similar peptide structures can help predict the biological activity of this compound before it is even synthesized, saving time and resources. These models provide a framework for understanding how modifications to the leucine, hydrazide, or Z-group might enhance or diminish its therapeutic potential.

Model Type Key Descriptors Predicted Activity References
Peptide QSARHydrophobicity, Steric properties, Electronic propertiesEnzyme Inhibition oup.comacs.org
3D-QSARMolecular Interaction Fields (Steric, Electrostatic)Receptor Binding Affinity nih.govresearchgate.net
Machine LearningProtein Language Models, Molecular FingerprintsGeneral Bioactivity oup.comnih.govnih.govucd.ie

This table is generated based on general principles of predictive modeling for peptide derivatives.

Identification of Key Structural Descriptors

Beyond predicting activity, computational and biophysical techniques are crucial for identifying the specific structural features, or descriptors, that are key to a molecule's function. For this compound, this involves analyzing its three-dimensional structure and how it interacts with potential biological targets.

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biorxiv.orgmdpi.comnih.gov In the case of this compound, docking studies could be used to place it into the active site of an enzyme. The results would highlight key interactions, such as:

Hydrogen Bonds: The hydrazide moiety (NH-NH) can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions within a binding pocket. researchgate.netresearchgate.net

Hydrophobic Interactions: The isobutyl side chain of leucine and the phenyl ring of the Z-group are hydrophobic and likely to interact with nonpolar residues in a target protein. nih.gov

Aromatic Interactions: The benzene (B151609) ring of the Z-group can participate in π-π stacking or cation-π interactions. nih.gov

Pharmacophore Modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. mdpi.comiucr.orgpepdd.com A pharmacophore model for a class of inhibitors that includes this compound would define the spatial relationships between the key features of the leucine side chain, the hydrazide, and the Z-group. This model serves as a 3D query for screening large compound libraries to find new molecules with similar activity. nih.gov

Conformational Analysis is critical for understanding the flexibility and preferred shapes of a molecule. nih.gov The presence of the Z-group and the hydrazide bond significantly influences the conformational landscape of this compound. nih.govresearchgate.netnsf.gov The Z-group, while bulkier than a simple acetyl group, offers a degree of conformational flexibility. nih.gov The hydrazide bond introduces a unique set of torsional angles compared to a standard peptide bond, which can lead to specific secondary structure motifs. nih.govnih.gov Biophysical techniques like X-ray crystallography and NMR spectroscopy can be used to experimentally determine the three-dimensional structure of such compounds, providing valuable data to validate and refine computational models. nih.gov

Structural Descriptor Originating Moiety Potential Role in Biological Activity References
Isobutyl GroupLeucineHydrophobic interactions, steric fit in binding pocket nih.gov
Hydrazide Linker-NH-NH-Hydrogen bonding, conformational constraint researchgate.netresearchgate.netnih.govnih.gov
Benzyloxycarbonyl (Z) GroupZ-groupHydrophobic and aromatic interactions, conformational influence ontosight.ainih.gov
Trifluoroacetate (B77799) (TFA)CounterionSalt bridge formation, solubility acs.org

This table outlines key structural descriptors of this compound and their likely contributions to its function.

Applications in Chemical Biology and Advanced Research Tools

H-Leu-nhnh-Z TFA as a Probe for Biochemical Pathways

While this compound itself is not directly used as a probe, its core structure is integral to the design of chemical probes for investigating biochemical pathways, particularly those involving proteases. The leucine (B10760876) residue can act as a recognition motif for certain enzymes, guiding the probe to its intended biological target.

The true utility of this compound in this context lies in its role as a synthetic intermediate. The hydrazide moiety (-nhnh-) is a key functional group that can be chemically modified to attach reporter molecules, such as fluorescent dyes or biotin (B1667282) tags. This allows for the visualization and tracking of the probe within a cellular environment, enabling researchers to elucidate the localization and activity of target enzymes within biochemical pathways. Furthermore, the trifluoroacetic acid (TFA) salt form facilitates its use in peptide synthesis. chemicalbook.comnih.gov

For example, a probe synthesized from an this compound scaffold could be designed to target a specific family of proteases. Upon binding to the active site of the enzyme, the reporter tag would allow for the detection of enzymatic activity, providing insights into the enzyme's role in a particular cellular process or disease state.

Development of Chemical Tools for Target Validation

Target validation is a critical step in the drug discovery process, confirming that a specific biomolecule is directly involved in a disease pathway and is a viable target for therapeutic intervention. This compound is a valuable starting material for the synthesis of chemical tools designed for this purpose, most notably in the development of inhibitors for cysteine proteases. nih.govmedchemexpress.com

The dipeptide-like structure of H-Leu- can serve as a recognition element for the active site of proteases. nih.gov By modifying the hydrazide group into a reactive "warhead," a molecule can be created that covalently binds to the target enzyme, leading to its irreversible inhibition. This allows researchers to study the downstream effects of inhibiting a specific enzyme, thereby validating it as a potential drug target.

The general structure of such inhibitors often involves a recognition moiety, which provides specificity for the target enzyme, and an electrophilic group that reacts with a nucleophilic residue in the enzyme's active site. mdpi.com this compound provides a scaffold that can be elaborated upon to incorporate these necessary features.

Potential in Drug Discovery and Lead Optimization (Pre-clinical, In Vitro Screening)

In the realm of preclinical drug discovery, this compound serves as a foundational component for generating libraries of potential drug candidates for in vitro screening. Its chemical tractability allows for the systematic modification of its structure to explore structure-activity relationships (SAR).

Researchers can synthesize a series of compounds based on the this compound framework, varying the amino acid side chain and the nature of the protecting groups to optimize binding affinity and selectivity for a target enzyme. These compound libraries can then be screened against a panel of enzymes to identify lead compounds with high potency and specificity.

The development of novel cysteine protease inhibitors, for example, often involves the synthesis of peptidic molecules where H-Leu- provides a recognition sequence. nih.govnih.gov The data from these in vitro screens can then guide the lead optimization process, where the most promising compounds are further refined to improve their pharmacological properties.

Integration into Proteomics and Activity-Based Profiling

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to study the functional state of entire enzyme families directly in complex biological systems. nih.govnih.govyoutube.com this compound is a relevant building block for the synthesis of activity-based probes (ABPs) used in these studies.

An ABP typically consists of three key components: a reactive group (warhead) that covalently binds to the active site of an enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment. frontiersin.orgrsc.org

The H-Leu- portion of this compound can function as the recognition element for certain proteases. The hydrazide can be chemically transformed into a suitable reactive group. By attaching a reporter tag, a fully functional ABP can be constructed. These probes can then be used to label active enzymes in a proteome, which can be subsequently identified and quantified using mass spectrometry. nih.govnih.govwur.nl This approach allows for a global view of enzyme activity and can be used to identify novel drug targets or to assess the selectivity of enzyme inhibitors across the proteome. nih.govmdpi.com

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies for Hydrazide Peptides

The synthesis of peptide hydrazides is a critical area of research, as these compounds serve as valuable intermediates in the chemical synthesis of proteins and modified peptides. researchgate.netoup.com Current methodologies, including both solid-phase peptide synthesis (SPPS) and solution-phase techniques, are continuously being refined to improve efficiency, yield, and purity. researchgate.netresearchgate.net

Future developments are anticipated to focus on several key areas:

Greener Synthesis: A significant push towards more environmentally friendly synthetic protocols is underway. This includes the use of greener solvents and reagents to minimize the environmental impact of peptide synthesis. researchgate.netrsc.org

Orthogonal Protection Strategies: The development of novel protecting groups that are compatible with the hydrazide moiety will allow for more complex and branched peptide structures to be synthesized with greater control and fewer side reactions. researchgate.net

Automated Synthesis: Advancements in automated peptide synthesizers are enabling the rapid and efficient production of peptide libraries, including those containing hydrazide linkages. biotage.com This technology facilitates high-throughput screening of novel compounds for biological activity.

Enzymatic Ligation: Chemo-enzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, are emerging as a powerful tool for peptide and protein engineering. researchgate.net Future research may explore enzymes capable of specifically recognizing and ligating peptide hydrazide fragments.

Exploration of New Biological Targets for H-Leu-NHNH-Z TFA Analogues

While the specific biological targets of this compound are not well-defined, its structural similarity to natural peptides suggests that its analogues could be designed to interact with a wide range of biological molecules. The introduction of the hydrazide bond can confer unique conformational properties and increased stability against enzymatic degradation, making these analogues promising candidates for drug discovery. beilstein-journals.orguminho.pt

Emerging research is likely to focus on the following areas:

Protein-Protein Interaction (PPI) Modulators: The flat and expansive surfaces of many protein-protein interfaces are challenging targets for traditional small molecules. acs.org Peptide analogues, including those derived from a hydrazide scaffold, can be designed to mimic the binding epitopes of one of the protein partners, thereby disrupting the interaction. acs.org

Enzyme Inhibitors: The constrained conformation that can be induced by a hydrazide linkage may be exploited to design potent and selective enzyme inhibitors. researchgate.net For example, azapeptides, which contain a nitrogen atom in the peptide backbone, have shown promise as inhibitors of cysteine and serine proteases. uminho.ptresearchgate.net

Antimicrobial Peptides (AMPs): The development of new antimicrobial agents is a critical global health priority. Cyclic peptides and other peptidomimetics with enhanced stability and specific activity against microbial membranes are being actively investigated. mdpi.com Analogues of this compound could be explored for their potential as novel AMPs. mdpi.com

Targeting Misfolded Proteins: The aggregation of misfolded proteins is implicated in a variety of neurodegenerative diseases. Peptidomimetic compounds can be designed to interfere with the aggregation process or to promote the clearance of toxic protein species. nih.gov

Advanced Mechanistic Studies using High-Resolution Techniques

A deep understanding of how this compound analogues interact with their biological targets at a molecular level is crucial for rational drug design. High-resolution techniques are indispensable for elucidating the structure-activity relationships of these compounds. mdpi.com

Future mechanistic studies will likely employ a combination of the following techniques:

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for the characterization of peptide analogues and for studying their interactions with biological targets. researchgate.net It can provide precise mass measurements, identify post-translational modifications, and probe conformational changes upon binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state and solution-phase NMR can provide detailed information about the three-dimensional structure and dynamics of peptide analogues and their complexes with target molecules. nih.govacs.org This information is critical for understanding the molecular basis of recognition and for guiding the design of more potent and selective compounds.

X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides an atomic-resolution view of the peptide analogue bound to its target. mdpi.com This detailed structural information is invaluable for structure-based drug design efforts.

Super-Resolution Microscopy (SRM): SRM techniques allow for the visualization of peptide interactions within a cellular context at unprecedented resolution. mdpi.comnih.gov This can provide insights into the localization and mechanism of action of peptide-based drugs in living cells.

Design of Next-Generation Peptidomimetics Based on this compound Scaffold

The this compound scaffold provides a versatile starting point for the design of next-generation peptidomimetics with improved pharmacological properties. uminho.pt By systematically modifying the structure of the parent compound, researchers can fine-tune its activity, selectivity, stability, and pharmacokinetic profile.

Key strategies for the design of next-generation peptidomimetics include:

Backbone Modifications: In addition to the hydrazide linkage, other modifications to the peptide backbone can be explored to further constrain the conformation and enhance proteolytic stability. uminho.pt

Side-Chain Modifications: The leucine (B10760876) side chain can be replaced with a variety of natural and unnatural amino acid side chains to explore new interactions with biological targets and to optimize binding affinity and selectivity. nih.gov

Cyclization: Cyclization is a well-established strategy for improving the stability and receptor-binding affinity of peptides. mdpi.com Cyclic analogues of this compound could be synthesized and evaluated for their biological activity.

Conjugation: The attachment of other molecules, such as targeting moieties or imaging agents, can be used to enhance the therapeutic efficacy or to enable the visualization of the peptide analogue in vivo. cardiff.ac.uk

The exploration of this compound and its analogues is emblematic of the broader trends in peptide and peptidomimetic research. By leveraging advances in synthetic chemistry, biophysical characterization, and rational design, the scientific community is poised to unlock the full therapeutic potential of this promising class of molecules.

Q & A

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Investigate:
  • Pharmacokinetics : Assess bioavailability (e.g., plasma half-life via LC-MS/MS).
  • Metabolite Interference : Test stability in liver microsomes.
  • Model Relevance : Compare in vivo models (e.g., murine vs. primate) for target expression homology .

Literature and Data Management

Q. Which databases and search strategies are most effective for compiling literature on this compound?

  • Methodological Answer : Use:
  • Web of Science : Keyword = "this compound" OR "Chemical Registry Number" + filters (e.g., "Review Articles").
  • SciFinder : Explore reaction pathways and patents.
  • PubMed : Search MeSH terms like "peptidomimetics/pharmacology" .

Q. How should conflicting spectral data for this compound in public databases be reconciled?

  • Methodological Answer : Cross-check with primary literature and contact authors for raw data. Use tools like Mnova for peak deconvolution. Report inconsistencies to databases (e.g., PubChem) for curation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.